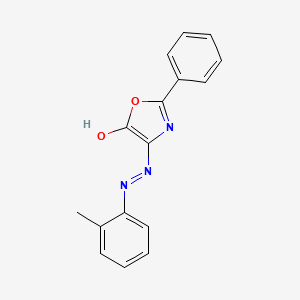
4,5-Oxazoledione, 2-phenyl-, 4-((2-methylphenyl)hydrazone)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Oxazoledione, 2-phenyl-, 4-((2-methylphenyl)hydrazone) is a chemical compound with the molecular formula C15H13N3O2 It is a derivative of oxazole, a five-membered aromatic ring containing one oxygen and one nitrogen atom
Preparation Methods
The synthesis of 4,5-Oxazoledione, 2-phenyl-, 4-((2-methylphenyl)hydrazone) typically involves the reaction of 2-phenyl-4,5-oxazoledione with 2-methylphenylhydrazine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
4,5-Oxazoledione, 2-phenyl-, 4-((2-methylphenyl)hydrazone) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
4,5-Oxazoledione, 2-phenyl-, 4-((2-methylphenyl)hydrazone) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,5-Oxazoledione, 2-phenyl-, 4-((2-methylphenyl)hydrazone) involves its interaction with specific molecular targets. The compound can form hydrazone derivatives, which are known to participate in various biochemical pathways. These interactions can lead to the modulation of enzyme activities and other cellular processes, contributing to its observed effects .
Comparison with Similar Compounds
Similar compounds to 4,5-Oxazoledione, 2-phenyl-, 4-((2-methylphenyl)hydrazone) include:
4,5-Oxazoledione, 2-phenyl-, 4-phenylhydrazone: This compound has a similar structure but with a phenyl group instead of a 2-methylphenyl group.
Oxazole derivatives:
Properties
CAS No. |
55899-58-6 |
|---|---|
Molecular Formula |
C16H13N3O2 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
4-[(2-methylphenyl)diazenyl]-2-phenyl-1,3-oxazol-5-ol |
InChI |
InChI=1S/C16H13N3O2/c1-11-7-5-6-10-13(11)18-19-14-16(20)21-15(17-14)12-8-3-2-4-9-12/h2-10,20H,1H3 |
InChI Key |
IIKYUMJPGUSEQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N=NC2=C(OC(=N2)C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















